6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol This compound is characterized by a pyrrolo[2,3-B]pyridine core structure, which is substituted with a methyl group at the 6-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine typically involves the nitration of 6-methyl-1H-pyrrolo[2,3-B]pyridine. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed:
Reduction: 6-Methyl-5-amino-1H-pyrrolo[2,3-B]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
5-Nitro-1H-pyrrolo[2,3-B]pyridine: Lacks the methyl group at the 6-position.
6-Methyl-1H-pyrrolo[2,3-B]pyridine: Lacks the nitro group at the 5-position.
Uniqueness: 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7(11(12)13)4-6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYUJKUXLFSSDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646866 |
Source
|
Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-19-1 |
Source
|
Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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